molecular formula C10H10BClO2 B13986557 (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid

(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid

Cat. No.: B13986557
M. Wt: 208.45 g/mol
InChI Key: PQLQHLYTDHTKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BClO2. It is a boronic acid derivative that features a chloro-substituted dihydronaphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding chloro-dihydronaphthalene precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the dihydronaphthalene ring, which can impart distinct electronic and steric properties to the molecules it helps synthesize. This uniqueness can be leveraged to create compounds with specific desired properties in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H10BClO2

Molecular Weight

208.45 g/mol

IUPAC Name

(7-chloro-3,4-dihydronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H10BClO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h2,4-6,13-14H,1,3H2

InChI Key

PQLQHLYTDHTKMA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CC1)C=CC(=C2)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.